molecular formula C12H15Cl2NO B2448838 1-(3,4-Dichloro-benzyl)-piperidin-4-ol CAS No. 414872-60-9

1-(3,4-Dichloro-benzyl)-piperidin-4-ol

Cat. No. B2448838
CAS RN: 414872-60-9
M. Wt: 260.16
InChI Key: DLTQYEPAQCPKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichloro-benzyl)-piperidin-4-ol (DCBP) is a synthetic compound that has been widely used in the scientific and medical research fields. It is used for a variety of purposes, including as a reagent, a building block for more complex molecules, and as a therapeutic agent. DCBP has been used in the synthesis of a number of other compounds, including drugs, and has also been used in laboratory experiments to study the mechanisms of action of various drugs. In addition, DCBP has been used to study the biochemical and physiological effects of various compounds and drugs, as well as to explore the potential applications of these compounds and drugs in the medical field.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a class related to 1-(3,4-Dichloro-benzyl)-piperidin-4-ol, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed substantial activity, with some demonstrating a strong affinity for AChE over BuChE, suggesting potential for development as antidementia agents (Sugimoto et al., 1990).

Synthesis and Structural Studies

Research has focused on the synthesis of trans-3-amino-1-benzylpiperidin-4-ols, a process involving the regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine. This method has implications for creating stereochemical analogues of certain antitumor alkaloids (Grishina et al., 2017).

Spectroscopic and Molecular Studies

Spectroscopic studies (FT-IR, FT-Raman, UV-Vis, NMR) of 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to the chemical , have provided insights into its structural and electronic properties. These findings are crucial for understanding the molecule's reactivity and potential applications in medicinal chemistry (Janani et al., 2020).

Catalytic Properties in Chemical Reactions

Research has shown the utility of related piperidine compounds in catalyzing Suzuki–Miyaura coupling reactions. These reactions are significant in organic synthesis, particularly in the pharmaceutical industry (Kilic et al., 2008).

Potential in Pharmacology

Compounds closely related to 1-(3,4-Dichloro-benzyl)-piperidin-4-ol have been evaluated for their pharmacological properties, particularly as potential NMDA antagonists. This suggests a possible role in treating neurological disorders (Gill et al., 2002).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTQYEPAQCPKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-benzyl)-piperidin-4-ol

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